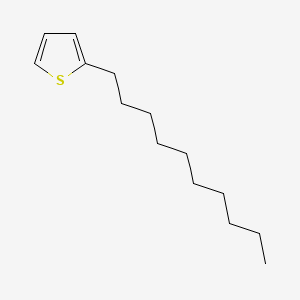

2-癸基噻吩

描述

2-Decylthiophene is a chemical compound with the molecular formula C14H24S . It is used as a building block for the synthesis of semiconducting small molecules, oligomers, and polymers in applications such as polymer solar cells and organic field-effect transistors .

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Decylthiophene, often involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used, including nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .Molecular Structure Analysis

The molecular structure of 2-Decylthiophene consists of a thiophene ring with a decyl group (C10H21) at the 2-position . The average mass of the molecule is 224.405 Da .Chemical Reactions Analysis

Thiophene-based compounds, including 2-Decylthiophene, are known for their exceptional optical and conductive properties. They play a vital role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis

2-Decylthiophene has a density of 0.9±0.1 g/cm3, a boiling point of 290.1±3.0 °C at 760 mmHg, and a flash point of 94.7±3.3 °C . It has 9 freely rotating bonds and a polar surface area of 28 Å2 .科学研究应用

有机场效应晶体管 (OFETs)

2-癸基噻吩: 广泛用于合成用于 OFETs 的半导体小分子、寡聚物和聚合物。在噻吩的 2 位引入癸基可以增强溶解度,并使薄膜形态得到改善,这对器件性能至关重要。 使用 2-癸基噻吩衍生物制造了高性能 OFETs,表现出优异的空穴迁移率 .

有机光伏 (OPVs)

在 OPVs 领域,2-癸基噻吩用作目标分子的增溶剂。它的烷基链调节薄膜形态,这是 OPVs 效率的关键因素。 通过改变噻吩结构来微调聚合物太阳能电池的电子性质的能力使其成为 OPV 研究中宝贵的组成部分 .

半导体合成中间体

作为一种结构单元,2-癸基噻吩用于合成低带隙聚合物。 这些聚合物对于制造具有特定所需特性(如光吸收和电导率)的半导体至关重要,这些特性适用于各种电子器件 .

液晶材料

噻吩环的结构修饰,例如在 2-癸基噻吩中,会影响材料的液晶性。 此特性对于显示器和传感器中的应用至关重要,在这些应用中,分子的取向会影响器件的功能 .

共轭聚噻吩衍生物

2-癸基噻吩: 用于制造构象扭曲的聚噻吩衍生物。 这些衍生物表现出高溶解性和空气稳定性,使其适用于有机电子器件中的应用,在这些应用中,耐久性和可加工性是关键因素 .

P 型有机半导体

将 2-癸基噻吩引入有机半导体的骨架中会导致具有增强的溶解度和光吸收能力的 p 型材料。 这些材料对于开发用于各种电子应用的高性能 p 型有机半导体至关重要 .

未来方向

作用机制

Target of Action

2-Decylthiophene is a popular alkylated thiophene used as a building block for the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the structures involved in the application of polymer solar cells and organic field-effect transistors .

Mode of Action

The compound interacts with its targets by adding solubility to the target molecules in applications of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The alkyl chain of 2-Decylthiophene can also adjust the film morphology in these applications .

Pharmacokinetics

It’s worth noting that the compound’s solubility and film morphology adjustment capabilities may influence its bioavailability .

Result of Action

The action of 2-Decylthiophene results in the creation of semiconducting small molecules, oligomers, and polymers . These materials are used in the fabrication of devices like polymer solar cells and organic field-effect transistors . A device based on piceno [4,3-b:9,10-b′]dithiophene with two decyl end groups (C10-PiDT) shows typical p-type characteristics under ambient conditions in the dark .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 2-Decylthiophene. For instance, the compound shows typical p-type characteristics under ambient conditions in the dark . .

属性

IUPAC Name |

2-decylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24S/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15-14/h10,12-13H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTHKCARNFTUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340655 | |

| Record name | 2-Decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24769-39-9 | |

| Record name | 2-Decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

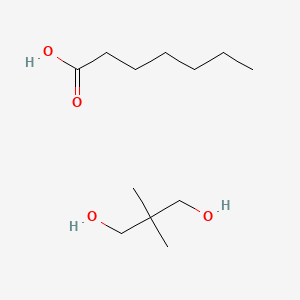

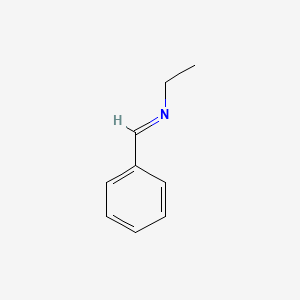

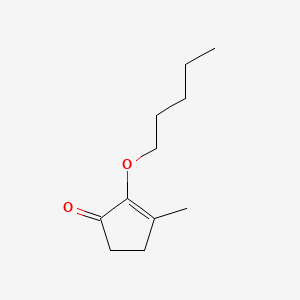

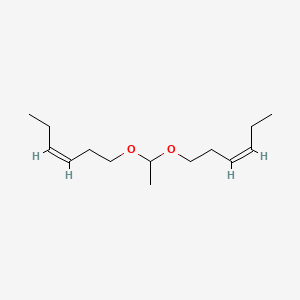

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

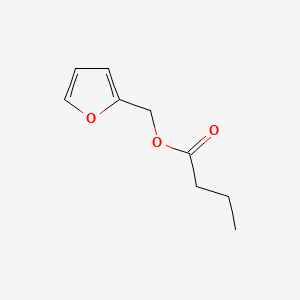

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1607225.png)